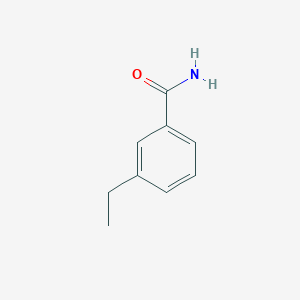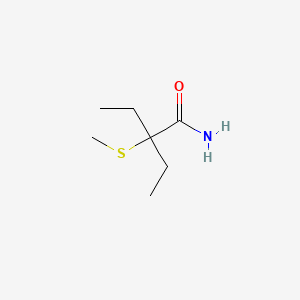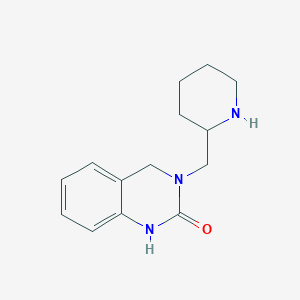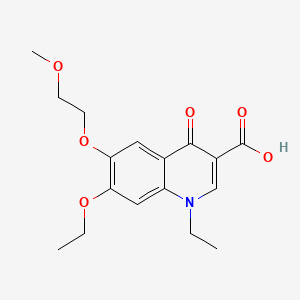
3-Ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group attached to the benzene ring and an amide functional group. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethylbenzamide can be synthesized through the direct condensation of 3-ethylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The process may involve the use of catalysts to increase the reaction rate and yield. Ultrasonic irradiation and the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylaniline.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-ethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its amide functional group.
Comparación Con Compuestos Similares
3-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chlorobenzamide: Contains a chlorine atom instead of an ethyl group.
3-Methoxybenzamide: Features a methoxy group in place of the ethyl group.
Uniqueness: 3-Ethylbenzamide is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
500293-87-8 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
3-ethylbenzamide |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
Clave InChI |
MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)



![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)
![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)







